Diphenylmethylvinylether

Description

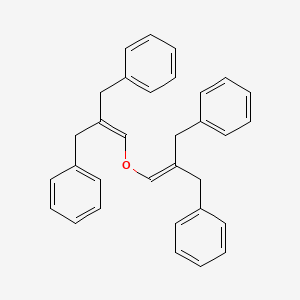

Diphenylmethylvinylether (C₁₅H₁₄O) is an organic compound featuring a central oxygen atom bonded to a diphenylmethyl group and a vinyl group. Its structure combines aromatic stability (from the two phenyl rings) with the reactivity of a vinyl ether, making it a versatile intermediate in organic synthesis.

Properties

CAS No. |

23084-88-0 |

|---|---|

Molecular Formula |

C32H30O |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

[2-benzyl-3-(2-benzyl-3-phenylprop-1-enoxy)prop-2-enyl]benzene |

InChI |

InChI=1S/C32H30O/c1-5-13-27(14-6-1)21-31(22-28-15-7-2-8-16-28)25-33-26-32(23-29-17-9-3-10-18-29)24-30-19-11-4-12-20-30/h1-20,25-26H,21-24H2 |

InChI Key |

RZDIBQVSRQTZMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=COC=C(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethylvinylether can be synthesized through several methods. One common method involves the Williamson ether synthesis, where a phenol derivative reacts with a vinyl halide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Another method involves the Mitsunobu reaction, where a phenol derivative reacts with a vinyl alcohol in the presence of a phosphine and an azodicarboxylate. This reaction is carried out under mild conditions and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Catalysts such as palladium or copper may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethylvinylether undergoes various types of chemical reactions, including:

Oxidation: The vinyl ether group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The vinyl ether group can be reduced to an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst, nitric acid in sulfuric acid, sulfur trioxide in oleum.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of diphenylmethane derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated this compound derivatives.

Scientific Research Applications

Diphenylmethylvinylether has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of therapeutic agents.

Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and stability.

Mechanism of Action

The mechanism of action of diphenylmethylvinylether involves its interaction with specific molecular targets and pathways. The vinyl ether group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts. These adducts can interfere with cellular processes and disrupt the function of enzymes and proteins. The phenyl groups can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Diphenyl Ether (C₁₂H₁₀O)

- Structure : Lacks the methylvinyl group, consisting of two phenyl rings directly bonded to oxygen.

- Reactivity : Less reactive due to the absence of a vinyl group; primarily used as a heat transfer fluid or solvent .

- Safety: Classified as non-PBT (persistent, bioaccumulative, toxic) and non-vPvB (very persistent, very bioaccumulative) at concentrations ≥0.1% .

Diphenyl Diselenide (C₁₂H₁₀Se₂)

- Structure : Replaces oxygen with selenium, forming a diselenide bridge.

- Applications : Used in catalysis (e.g., redox reactions) and materials science. Its selenium content introduces distinct toxicity and ecological concerns compared to oxygenated analogs .

- Handling : Requires stringent safety protocols due to selenium’s toxicity, contrasting with the relatively benign profile of diphenyl ether .

General Vinyl Ethers (e.g., Ethyl Vinyl Ether)

- Structure : Simpler alkyl or aryl groups attached to the vinyl ether moiety.

Data Table: Comparative Properties of Diphenylmethylvinylether and Analogs

Key Research Findings and Insights

Steric Effects : The diphenylmethyl group in this compound introduces steric hindrance, reducing its reactivity in nucleophilic additions compared to less bulky vinyl ethers.

Thermal Stability : Diphenyl ether’s high thermal stability (boiling point: 258°C) suggests that this compound may exhibit comparable stability due to aromaticity, though the vinyl group could lower decomposition temperatures.

Environmental Impact : Diphenyl diselenide’s ecological risks highlight the advantage of oxygen-based analogs like this compound in reducing selenium contamination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.